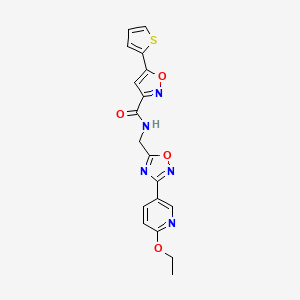
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines multiple heterocyclic structures, specifically oxadiazole, pyridine, thiophene, and isoxazole, which may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O3S with a molecular weight of approximately 382.43 g/mol. The structural complexity arises from the presence of various functional groups which are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 382.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
1. Antimicrobial Activity
Compounds containing oxadiazole and thiophene moieties have shown promising antimicrobial properties. For instance, derivatives of oxadiazole have been studied for their effectiveness against various bacterial strains and fungi. A study demonstrated that oxadiazole-based compounds could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
2. Anticancer Properties
The potential anticancer activity of this compound is supported by studies on related structures. For example, benzothiazole and oxadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific mechanisms for this compound remain to be elucidated but may involve the inhibition of key signaling pathways in cancer cells.
3. Anti-inflammatory Effects
Similar compounds have also been investigated for their anti-inflammatory properties. The presence of the isoxazole ring in this compound may contribute to its ability to modulate inflammatory responses in various biological systems .
Case Studies
Recent studies have explored the biological effects of structurally related compounds:
Case Study 1: Antimicrobial Activity
A study examined a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL .
Case Study 2: Anticancer Activity
Another study focused on a similar isoxazole derivative which showed IC50 values in the micromolar range against human breast cancer cell lines (MCF7), indicating potential as an anticancer agent .
属性
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-2-25-15-6-5-11(9-19-15)17-21-16(27-23-17)10-20-18(24)12-8-13(26-22-12)14-4-3-7-28-14/h3-9H,2,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZCJSFKIPMJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














